Peptide Synthesis: The presence of the methyl ester group (OMe) suggests Bzl-L-Ser(Bzl)-OMe.HCl could function as a protected amino acid building block for peptide synthesis. The benzyl (Bzl) protecting groups on the nitrogen (N) and the side chain oxygen (O) of the serine residue can be selectively removed under appropriate conditions to allow for peptide bond formation. L-serine is a naturally occurring amino acid, and incorporating it into peptides can be valuable for studying protein structure and function.
Study of Serine Racemization: Research has been conducted on the racemization (conversion between L- and D-isomers) of serine dipeptide active ester derivatives, which are structurally similar to Bzl-L-Ser(Bzl)-OMe.HCl []. This research helps improve the efficiency of peptide synthesis by minimizing unwanted racemization during coupling reactions.
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